N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide is an organic compound with the molecular formula C14H13N3O3. This compound features a pyrazine ring substituted with a carboxamide group and a 1,3-benzodioxole moiety. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diaminobenzene with a dicarbonyl compound.
Coupling reaction: Finally, the 1-(1,3-benzodioxol-5-yl)ethyl group is coupled with pyrazine-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide
- N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-2-carboxamide
- N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrimidine-2-carboxamide
Uniqueness
This compound is unique due to the specific combination of the benzodioxole and pyrazine moieties, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can better explore its potential in various scientific fields.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(17-14(18)11-7-15-4-5-16-11)10-2-3-12-13(6-10)20-8-19-12/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
KFOFUNDTZKFNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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